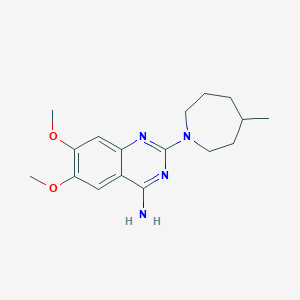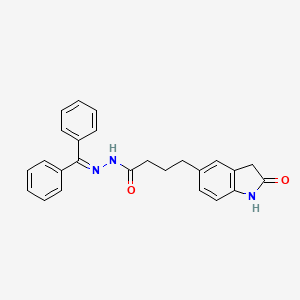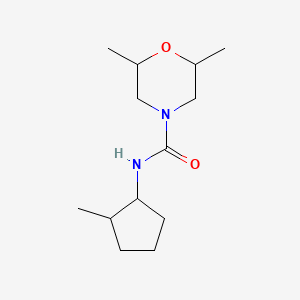
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine, also known as DMQAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMQAA has been found to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has also been found to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its high affinity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying this receptor and its downstream signaling pathways. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine. One area of interest is the development of new drugs based on 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine's anti-inflammatory and anti-tumor properties. Additionally, further studies on the neuroprotective effects of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine could lead to its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine and its potential applications in various physiological processes.
Synthesis Methods
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-chloro-6,7-dimethoxyquinazoline with 4-methylazepan-1-amine. The resulting product is then purified through various techniques to obtain pure 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine.
Scientific Research Applications
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for studying neurological processes. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
6,7-dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-5-4-7-21(8-6-11)17-19-13-10-15(23-3)14(22-2)9-12(13)16(18)20-17/h9-11H,4-8H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALJCDWJTZIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)


![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)